N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine
Description
N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine is a structurally complex compound featuring a hydroxylamine oxime group (-N-OH) conjugated to a phenyl ring substituted with an ethoxy-linked 4,5-dihydroimidazole moiety. This compound’s hybrid structure combines elements of hydroxylamine derivatives (known for redox activity and metal chelation) and imidazole-based heterocycles (valued in medicinal chemistry for bioactivity) .
Properties
IUPAC Name |
(NZ)-N-[[2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(12-13-6-7-14-12)17-11-5-3-2-4-10(11)8-15-16/h2-5,8-9,16H,6-7H2,1H3,(H,13,14)/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVBCCBWSXJBJH-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities. They are used in various applications, including pharmaceuticals and agrochemicals.
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties. The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities of imidazole-containing compounds, it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the biological context.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The specific effects would depend on the particular biological target and system.
Biological Activity
N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is CHNO, with a molecular weight of 234.26 g/mol. Its structure is notable for the presence of an imidazole ring, which is often associated with biological activity.
Antimicrobial Activity
Research has indicated that N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | 5 - 10 μg/mL |
This data suggests that the compound possesses bactericidal activity, particularly against Gram-positive bacteria, which is critical in addressing antibiotic resistance issues in clinical settings .
The mechanism by which N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action may enhance its efficacy against biofilms formed by pathogenic bacteria .
Case Studies
Case Study 1: Efficacy Against Biofilms
A recent investigation focused on the compound's ability to disrupt biofilms formed by Staphylococcus aureus. The results demonstrated a significant reduction in biofilm biomass when treated with concentrations as low as 31.108 μg/mL, indicating its potential as a therapeutic agent in treating biofilm-associated infections .
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine when combined with traditional antibiotics. The combination therapy showed enhanced antibacterial activity compared to individual treatments, suggesting that this compound could be an effective adjunct in antibiotic therapy .
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Antimicrobial Spectrum : The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Biofilm Inhibition : Effective at inhibiting biofilm formation and reducing established biofilms.
- Quorum Sensing Inhibition : Exhibits potential in disrupting bacterial communication mechanisms, further enhancing its efficacy against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related imidazole-containing derivatives, emphasizing molecular features, synthesis strategies, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity : The target compound shares the dihydroimidazole motif with ’s benzimidazole derivative but lacks extended aromatic systems (e.g., bipyridine in or benzimidazole in ). Its oxime group distinguishes it from hydroxyl- or thiomethyl-substituted analogs ().
Synthetic Accessibility : and highlight catalytic hydrogenation and nucleophilic coupling as viable routes for imidazole derivatives. The target compound may require similar multi-step protocols, though oxime formation could involve hydroxylamine condensation .
Functional Potential: The oxime group in the target compound may enhance metal-binding capacity, analogous to hydroxylamine derivatives used in chelation therapy or catalysis. Unlike ’s trifluoromethyl-substituted compound (optimized for lipophilicity and target affinity), the target’s dihydroimidazole-ethoxy-phenyl scaffold may favor hydrophilic interactions . ’s bipyridine-imidazole hybrid demonstrates fluorescent properties, suggesting the target’s phenyl-imidazole system could be tuned for optical applications .
Research Findings and Data
- Bioactivity : Imidazole derivatives with ethoxy-phenyl linkages (e.g., ’s Peliglitazar) are used in diabetes treatment, suggesting the target compound’s ethoxy group may confer metabolic enzyme modulation .
- Synthetic Yield : reports high yields (~89–100%) for imidazole derivatives via hydrogenation and siloxylation, implying feasible scalability for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
